5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, also known as maple furanone or abhexone, is a naturally occurring furanone found in various fruits, including maple syrup, cheese, strawberries, and tomatoes [, ]. It contributes to the characteristic aroma and flavor of these products and exhibits various biological activities relevant to scientific research.
-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one can be synthesized through various chemical pathways. One common method involves the cyclization of 2,4-dihydroxy-3-methylhexanoic acid, often used in research to study its chemical properties and reactivity.
This compound serves as a valuable research tool in organic chemistry and related fields due to its unique structure and functional groups.
Research on 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one continues to explore its potential applications in various fields.
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, also known as Abhexone, is an organic compound with the molecular formula and a molecular weight of approximately 142.15 g/mol. This compound features a furan ring and is characterized by its hydroxyl and ethyl substituents. It is identified by the CAS Registry Number 698-10-2 and has various synonyms, including 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone and 4-Methyl-5-ethyl-3-hydroxyfuranone .
These reactions are facilitated by the presence of functional groups, making the compound versatile in organic synthesis .
Research indicates that 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one exhibits notable biological activities, including:
Several methods have been reported for synthesizing 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one:
The applications of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one span various industries:
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one shares structural and functional similarities with several other compounds. Here are a few notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3-Hydroxy-4-methylfuran-2(5H)-one | C6H8O3 | Lacks ethyl group; primarily studied for flavoring. |
4-Methylfuran | C5H6O | Simpler structure; used as a solvent and fuel additive. |
2(5H)-Furanone | C4H6O | Basic furan derivative; serves as a precursor in organic synthesis. |
The uniqueness of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one lies in its specific combination of functional groups that confer both flavoring properties and biological activity not found in simpler furan derivatives .
Irritant